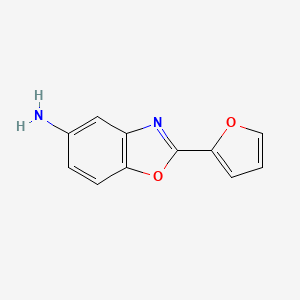

2-(Furan-2-yl)-1,3-benzoxazol-5-amine

Description

Contextual Landscape of Benzoxazole (B165842) Heterocycles in Chemical and Biomedical Research

Benzoxazole is a bicyclic aromatic organic compound composed of a benzene (B151609) ring fused to an oxazole (B20620) ring. This scaffold is a vital pharmacophore, meaning it is a core molecular framework responsible for a drug's biological activity. nih.govesisresearch.org Its rigid, planar structure and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an effective building block for designing ligands that can bind to a plethora of enzymes and receptors. researchgate.net

The synthesis of benzoxazole derivatives commonly involves the condensation of 2-aminophenols with various carbonyl compounds, such as carboxylic acids or aldehydes, under different catalytic conditions. nih.gov The versatility of this synthesis allows for extensive functionalization, particularly at the 2- and 5-positions of the benzoxazole ring, which has been shown to be crucial for modulating biological activity. nih.gov

The benzoxazole nucleus is present in numerous compounds that exhibit a wide spectrum of therapeutic effects. Research has established its role in developing agents with antimicrobial, antifungal, antiviral, antitumor, and anti-inflammatory properties. esisresearch.orgresearchgate.netnih.gov This broad range of activities has cemented the benzoxazole scaffold as a high-priority structure in drug discovery programs. researchgate.net

Table 1: Examples of Bioactive Benzoxazole-Containing Compounds This table is for illustrative purposes and includes compounds with the core benzoxazole structure.

| Compound Name | Therapeutic Area/Biological Activity |

|---|---|

| Benoxaprofen | Anti-inflammatory |

| Flunoxaprofen | Anti-inflammatory |

| Chlorzoxazone | Muscle Relaxant |

| 2-Arylbenzoxazoles | Investigated for anticancer and antimicrobial activities |

| 5-Nitro-2-substituted benzoxazoles | Investigated for antifungal and antibacterial activities esisresearch.org |

Significance of Furan (B31954) Moieties within Bioactive Chemical Scaffolds

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is another cornerstone of medicinal chemistry. ijabbr.comorientjchem.org It is a structural component found in a multitude of natural products and synthetic pharmacologically active compounds. ijabbr.com The significance of the furan moiety stems from its unique electronic properties and its ability to act as a versatile scaffold that can be readily modified. orientjchem.org

Furan derivatives are known to possess a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. ijabbr.comresearchgate.net For example, the nitrofuran ring in the antibiotic nitrofurantoin (B1679001) is essential for its mechanism of action, which involves causing damage to bacterial DNA. orientjchem.org The furan ring's capacity for both polar (via the ether oxygen) and non-polar interactions allows it to effectively engage with biological targets. orientjchem.org

Furthermore, the furan ring is often used as a bioisostere for other aromatic rings, such as phenyl or thiophene (B33073) rings. This strategy allows medicinal chemists to fine-tune a molecule's physicochemical properties—like solubility, metabolic stability, and receptor affinity—to optimize its pharmacological profile. orientjchem.org Substitutions at various positions on the furan ring, particularly the 2- and 5-positions, are critical for determining its biological function. orientjchem.org

Table 2: Examples of Marketed Drugs Containing a Furan Moiety This table highlights the diverse applications of the furan scaffold in medicine.

| Drug Name | Therapeutic Use |

|---|---|

| Nitrofurantoin | Antibiotic (Urinary Tract Infections) orientjchem.org |

| Furosemide | Diuretic |

| Ranitidine | Anti-ulcer (H2 receptor antagonist) |

| Dantrolene | Muscle Relaxant |

| Amiodarone | Antiarrhythmic |

| Cefuroxime | Antibiotic (Cephalosporin) |

Current Research Trajectories and Unanswered Questions Pertaining to 2-(Furan-2-yl)-1,3-benzoxazol-5-amine

Despite the well-documented importance of its constituent parts, specific and in-depth research focused exclusively on this compound is not widely available in current scientific literature. This presents a significant opportunity for investigation. The research landscape for this compound is best defined by potential trajectories and key unanswered questions derived from studies on analogous structures.

Potential Synthetic Pathways: The synthesis of this compound would likely follow established protocols for 2-aryl-5-aminobenzoxazoles. A probable route involves the condensation of 2,4-diaminophenol (B1205310) with furan-2-carboxylic acid or one of its derivatives (e.g., furan-2-carbonyl chloride) in the presence of a dehydrating agent like polyphosphoric acid (PPA). researchgate.net Subsequent purification would yield the target compound.

Hypothesized Biological Activities and Applications: Based on the known properties of its scaffolds, research into this compound could be directed toward several areas:

Antimicrobial Activity: Given that both benzoxazole and furan derivatives exhibit potent antibacterial and antifungal properties, this compound is a prime candidate for screening against a panel of pathogenic microbes, including multidrug-resistant strains. esisresearch.orgijabbr.com

Anticancer Research: Many 2-substituted benzoxazoles show significant cytotoxic activity against various cancer cell lines. researchgate.netnih.gov The furan moiety could enhance this activity or modulate its selectivity. Future studies could explore its effects on cancer cell proliferation, apoptosis, and specific signaling pathways.

Fluorescent Properties: The extended conjugated π-system of the molecule suggests it may possess interesting photophysical properties. Benzoxazoles are known to be fluorescent, and research could focus on characterizing its absorption and emission spectra, quantum yield, and potential use as a fluorescent probe for bio-imaging or as a material in organic electronics. mdpi.com

Key Unanswered Questions: The primary research gap is the absence of empirical data for this specific molecule. Key questions that remain to be answered by future research include:

What are the detailed physicochemical properties of the compound, such as its melting point, solubility, and spectral characteristics (NMR, IR, Mass Spectrometry)?

What is its precise biological activity profile? Does it exhibit significant and selective antimicrobial or anticancer activity in vitro?

What is the structure-activity relationship (SAR)? How does the 5-amino group influence its biological activity and physical properties compared to other 5-substituted analogues (e.g., nitro, chloro, or unsubstituted variants)? esisresearch.orgnih.gov

What are its specific molecular targets? If it shows biological activity, identifying the enzymes, receptors, or cellular pathways it interacts with would be a critical next step.

What are its photophysical characteristics? Does it have potential as a functional dye or sensor?

Structure

3D Structure

Properties

CAS No. |

52331-73-4 |

|---|---|

Molecular Formula |

C11H8N2O2 |

Molecular Weight |

200.19 g/mol |

IUPAC Name |

2-(furan-2-yl)-1,3-benzoxazol-5-amine |

InChI |

InChI=1S/C11H8N2O2/c12-7-3-4-9-8(6-7)13-11(15-9)10-2-1-5-14-10/h1-6H,12H2 |

InChI Key |

BAPKXAQKALAXCW-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C2=NC3=C(O2)C=CC(=C3)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Furan 2 Yl 1,3 Benzoxazol 5 Amine

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of 2-(furan-2-yl)-1,3-benzoxazol-5-amine reveals two primary strategic disconnections based on the formation of the oxazole (B20620) ring. The most common and direct approach involves disconnecting the C-O and C=N bonds of the oxazole, leading back to two key precursors: a furan-2-carboxylic acid derivative and a suitably substituted 2-aminophenol (B121084).

Strategy A: This primary disconnection identifies 4-amino-2-aminophenol and a furan-2-carbonyl derivative (such as furan-2-carbonyl chloride, furan-2-carboxylic acid, or furan-2-carbaldehyde) as the immediate precursors. This is the most convergent approach, building the core structure in a single cyclocondensation step.

Strategy B: An alternative strategy involves forming the 5-amino group at a later stage. This disconnection leads to a 2-(furan-2-yl)-5-nitro-1,3-benzoxazole intermediate. This intermediate can be retrosynthetically disconnected further to 2-amino-4-nitrophenol (B125904) and a furan-2-carbonyl derivative. The final step in the forward synthesis would then be the reduction of the nitro group to the target amine. This pathway is often preferred to avoid potential side reactions involving the free amino group during the initial cyclization or if the required 4-amino-2-aminophenol is less stable or accessible.

These two strategies form the basis for the various synthetic methodologies discussed in the following sections.

Established Synthetic Routes to 2-Substituted Benzoxazoles Applicable to the Target Compound

The construction of the 2-substituted benzoxazole (B165842) core is typically achieved through the cyclization of a 2-aminophenol with a carbonyl-containing substrate. A multitude of methods have been developed, varying in catalysts, reaction conditions, and efficiency. nih.govnih.gov

Direct Cyclocondensation Reactions from 2-Aminophenols and Furan-2-Carboxylic Acid Derivatives

The most classical and straightforward method for synthesizing 2-arylbenzoxazoles is the direct condensation of a 2-aminophenol with a carboxylic acid or its more reactive derivatives, such as acyl chlorides. nih.govresearchgate.net In the context of the target molecule, this involves reacting 2-amino-4-nitrophenol or 2,4-diaminophenol (B1205310) with furan-2-carboxylic acid or furan-2-carbonyl chloride.

The reaction with carboxylic acids typically requires high temperatures and a dehydrating agent or a strong acid catalyst like polyphosphoric acid (PPA) or methanesulfonic acid to facilitate the removal of water. researchgate.net The use of acyl chlorides allows for milder reaction conditions, often proceeding at room temperature or with gentle heating in the presence of a base to neutralize the HCl byproduct.

| Reactants | Catalyst/Conditions | Product | Notes |

| 2-Amino-4-nitrophenol + Furan-2-carboxylic acid | Polyphosphoric Acid (PPA), Heat | 2-(Furan-2-yl)-5-nitro-1,3-benzoxazole | High temperatures, strong acid catalysis. |

| 2-Amino-4-nitrophenol + Furan-2-carbonyl chloride | Pyridine, Heat | 2-(Furan-2-yl)-5-nitro-1,3-benzoxazole | Milder conditions compared to carboxylic acid. |

| 2,4-Diaminophenol + Furan-2-carboxylic acid | Methanesulfonic Acid, Heat | This compound | Direct route, but potential for side reactions. |

Metal-Catalyzed and Transition-Metal-Free Synthetic Approaches

Modern synthetic chemistry has introduced a variety of catalytic systems to improve the efficiency and substrate scope of benzoxazole formation.

Metal-Catalyzed Synthesis: Transition metals like copper (Cu), iron (Fe), and palladium (Pd) have been employed to catalyze the cyclization process. For instance, Cu(OTf)₂ has been shown to be an efficient catalyst for the one-pot condensation and oxidative tandem reaction between 2-aminophenols and aldehydes. asianpubs.org An iron-catalyzed hydrogen transfer strategy allows for the synthesis of 2-arylbenzoxazoles from o-nitrophenols and benzylic alcohols, where the iron catalyst facilitates nitro reduction, alcohol oxidation, condensation, and dehydrogenation in a single cascade. acs.org These methods offer advantages such as lower catalyst loading and milder conditions. nih.gov

Transition-Metal-Free Synthesis: Growing interest in green chemistry has spurred the development of transition-metal-free alternatives. One such method describes the synthesis of 2-arylbenzoxazoles from benzamides and cyclohexanones, using a combination of KI, p-TsOH, and DMSO. rsc.orgrsc.org While not a direct route for the target compound, it highlights innovative C-O/C-N bond-forming strategies that avoid heavy metals.

Microwave-Assisted and Solvent-Free Synthesis Protocols

To accelerate reaction times, improve yields, and align with the principles of green chemistry, microwave-assisted and solvent-free protocols have been extensively developed.

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, often dramatically reducing reaction times from hours to minutes. eurekaselect.comresearchgate.net The synthesis of 2-(furan-2-yl)benzo[d]oxazole (B11907672) has been successfully achieved under microwave conditions. ias.ac.in Lawesson's reagent has also been used as an efficient promoter in the solvent-free, microwave-assisted synthesis of 2-substituted benzoxazoles from carboxylic acids and 2-aminophenol. organic-chemistry.org This technique is highly applicable for the synthesis of this compound, promising high efficiency and reduced energy consumption. tandfonline.com

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and simplifies product purification. Several solvent-free methods for benzoxazole synthesis have been reported, often in conjunction with microwave heating or using solid-supported catalysts. scispace.comnih.gov For example, a Brønsted acidic ionic liquid gel has been used as a recyclable, heterogeneous catalyst for the condensation of 2-aminophenol with aldehydes under solvent-free conditions at 130 °C. rsc.orgacs.org Another approach utilizes iodine as an oxidant for the reaction between 2-aminophenol derivatives and aromatic aldehydes under solvent-free microwave irradiation. scienceandtechnology.com.vn

| Method | Reactants | Conditions | Advantages |

| Microwave-Assisted | 2-Amino-4-nitrophenol + Furan-2-carbaldehyde | PIFA, CH₃CN, MW | Rapid reaction, high yields. researchgate.net |

| Solvent-Free | 2-Amino-4-nitrophenol + Furan-2-carbaldehyde | Iodine, MW | Environmentally benign, simple workup. scienceandtechnology.com.vn |

| Solvent-Free | 2-Amino-4-nitrophenol + Furan-2-carbaldehyde | Brønsted Acidic Ionic Liquid Gel, 130 °C | Reusable catalyst, green conditions. acs.org |

Oxidative Cyclization Strategies

An alternative to using carboxylic acids or their derivatives is the oxidative cyclization of phenolic Schiff bases. nih.gov This two-step, one-pot process first involves the condensation of a 2-aminophenol (e.g., 2-amino-4-nitrophenol) with an aldehyde (furan-2-carbaldehyde) to form a Schiff base intermediate. This intermediate is then subjected to an in-situ oxidative cyclization to yield the benzoxazole ring.

A wide array of oxidizing agents can be employed for this transformation, including 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), manganese(III) acetate (B1210297), and lead(IV) acetate. researchgate.net The choice of oxidant can influence reaction conditions and yields. This strategy is particularly useful as it starts from readily available aldehydes.

Specific Methodologies for the Introduction and Modification of the 5-Amino Group

The introduction of the 5-amino group is a critical step that can be approached in two primary ways: by using a starting material that already contains the amino functionality (or a precursor) or by functionalizing the pre-formed benzoxazole ring.

The most common and reliable method follows the retrosynthetic Strategy B , which involves the synthesis of a 5-nitro-substituted benzoxazole followed by reduction. The synthesis of 2-(furan-2-yl)-5-nitro-1,3-benzoxazole can be achieved via any of the methods described in section 2.2, starting from 2-amino-4-nitrophenol.

The subsequent reduction of the nitro group to an amine is a standard and high-yielding transformation. A variety of reducing agents can be used, with the choice depending on the tolerance of other functional groups in the molecule.

Common Reduction Methods:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere is a clean and efficient method.

Metal-Acid Systems: Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or iron (Fe) powder in acetic acid or ammonium (B1175870) chloride are classic, robust, and cost-effective options for nitro group reduction. nih.gov

Other Reagents: Sodium dithionite (B78146) (Na₂S₂O₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can also be effective.

The synthesis of 5-substituted 2-aminobenzoxazoles has been described starting from 2-nitrophenols, which are reduced to 2-aminophenol derivatives and then cyclized with cyanogen (B1215507) bromide to form the 2-amino-5-substituted benzoxazole core. nih.gov This further validates the strategy of carrying a precursor group through the synthesis for later modification.

| Precursor | Reagent/Conditions | Product | Notes |

| 2-(Furan-2-yl)-5-nitro-1,3-benzoxazole | SnCl₂·2H₂O, Ethanol, Reflux | This compound | A widely used and reliable method. nih.gov |

| 2-(Furan-2-yl)-5-nitro-1,3-benzoxazole | H₂, Pd/C, Methanol | This compound | Clean reaction with H₂O as the only byproduct. |

| 2-(Furan-2-yl)-5-nitro-1,3-benzoxazole | Fe, NH₄Cl, Ethanol/H₂O, Reflux | This compound | Cost-effective and efficient for large scale. |

Reduction of Nitro Precursors to Access the Amino Functionality

A common and effective strategy for the synthesis of this compound involves the reduction of its nitro precursor, 2-(Furan-2-yl)-5-nitro-1,3-benzoxazole. This approach is widely adopted due to the commercial availability of substituted 2-aminophenols, which are key starting materials for the benzoxazole core.

The synthesis of the nitro precursor is typically achieved through the condensation of 2-amino-4-nitrophenol with furan-2-carboxylic acid or its derivatives. The subsequent reduction of the nitro group to an amine is a critical step and can be accomplished using various reducing agents.

Common Reduction Methods:

| Reducing Agent | Reaction Conditions | Yield (%) | Reference |

| Iron (Fe) in HCl/Ethanol/Water | Reflux | 42-79 | nih.gov |

| Palladium on Carbon (Pd-C) / H₂ | Room Temperature | Not Specified | researchgate.net |

| Tin(II) Chloride (SnCl₂) | Not Specified | Not Specified |

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to avoid undesired side reactions. For instance, catalytic hydrogenation with Pd/C is a clean and efficient method, while metal/acid combinations like Fe/HCl are cost-effective for large-scale synthesis. nih.govresearchgate.net

Direct Amination or Amidation Strategies at Position 5

Directly introducing an amino or amido group at the 5-position of the pre-formed 2-(furan-2-yl)-1,3-benzoxazole core is a less common approach. This is primarily due to the challenges associated with the direct C-H amination of the benzoxazole ring system. However, recent advancements in catalysis have shown promise in this area. For instance, visible light-mediated, eosin (B541160) Y-catalyzed direct C-H oxidative amination of benzoxazoles with secondary amines has been developed, offering a greener alternative. researchgate.net

Another strategy involves the synthesis of 5-amino-2-(substituted phenyl/benzyl)benzoxazoles from 2,4-diaminophenol and a suitable carboxylic acid in the presence of a cyclizing agent like polyphosphoric acid (PPA). globalresearchonline.net This method constructs the benzoxazole ring and incorporates the amino group in a single step.

Chemical Transformations and Derivatization of the this compound Core

The presence of the furan (B31954) ring, the benzoxazole nucleus, and the amino group makes this compound a versatile scaffold for further chemical modifications.

Functionalization of the Furan Ring System

The furan ring is susceptible to electrophilic substitution reactions. However, the reactivity of the furan ring in benzofuran, a related structure, is decreased by the fused benzene (B151609) ring, with electrophilic substitution occurring predominantly at the C-2 position. rsc.org Similar reactivity patterns can be anticipated for the furan ring in the title compound.

Methods for the functionalization of furan rings include:

Sequential 2,3-difunctionalization using reagents like TMPMgCl·LiCl and iPrMgCl·LiCl. rsc.org

Oxidative ring cleavage to yield 1,4-dicarbonyl compounds. researchgate.net

These transformations allow for the introduction of a variety of substituents on the furan moiety, leading to a diverse library of compounds.

Substituent Modifications at the Benzoxazole Nucleus (Excluding Amino)

The benzoxazole nucleus itself can undergo modifications, although this is less common than derivatization of the amino group or the furan ring. Electrophilic substitution reactions, such as nitration and halogenation, can occur on the benzene portion of the benzoxazole ring. For instance, nitration of benzoxazole typically occurs at the C6-position. globalresearchonline.net

The development of synthetic methodologies targeting functionalized heterocycles plays a crucial role in expanding the chemical space of benzoxazole derivatives. nih.gov

Synthesis of Structural Analogs for Mechanistic Exploration

The synthesis of structural analogs of this compound is essential for understanding structure-activity relationships (SAR) and for mechanistic studies. By systematically modifying different parts of the molecule, researchers can probe the influence of various substituents on the compound's properties.

For example, replacing the furan ring with other heterocyclic systems, such as thiophene (B33073) or pyridine, can provide insights into the role of the heteroaromatic ring. Similarly, altering the substituents on the benzoxazole ring can elucidate the electronic and steric requirements for a particular biological activity or material property. The synthesis of a series of amino 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furans, a related class of compounds, highlights how systematic modifications can be achieved. nih.gov

Computational Chemistry and Theoretical Investigations of 2 Furan 2 Yl 1,3 Benzoxazol 5 Amine

Quantum Chemical Calculations for Molecular Architecture and Electronic Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the geometric and electronic features of compounds like 2-(Furan-2-yl)-1,3-benzoxazol-5-amine.

Density Functional Theory (DFT) Studies on Optimized Geometries and Conformational Landscapes

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry, corresponding to the lowest energy state of the molecule. For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), would be performed to predict key structural parameters.

The process involves calculating the molecule's potential energy surface to find the most stable conformation. This analysis would reveal the planarity or torsion between the furan (B31954) and benzoxazole (B165842) ring systems, as well as the orientation of the amine group. In similar heterocyclic systems, DFT has been shown to provide geometric parameters, such as bond lengths and angles, that are in good agreement with experimental data from X-ray crystallography. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Theoretical) (Note: The following values are examples of the type of data that would be generated from DFT calculations and are not based on actual computational results for this specific molecule.)

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G) |

| Bond Length | C(benzoxazole)-C(furan) | ~1.46 Å |

| Bond Length | C(benzoxazole)-N(amine) | ~1.39 Å |

| Bond Angle | O(furan)-C-C(benzoxazole) | ~121° |

| Dihedral Angle | Furan Ring // Benzoxazole Ring | ~5-15° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distributions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. youtube.com

For this compound, FMO analysis would predict the regions of the molecule most likely to participate in chemical reactions. The HOMO is expected to be localized over the electron-rich portions of the molecule, likely the amine group and the benzoxazole ring system, indicating sites susceptible to electrophilic attack. The LUMO would be distributed over areas that can accept electrons. A small HOMO-LUMO gap suggests high chemical reactivity and polarizability, indicating that charge transfer can easily occur within the molecule. derpharmachemica.com

Table 2: Illustrative Frontier Molecular Orbital Energies (Theoretical) (Note: These values are representative examples for illustrative purposes.)

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.5 |

| Energy Gap (ΔE) | 4.3 |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface plots electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atom of the furan ring, the nitrogen atoms of the benzoxazole ring, and the amine group, highlighting these as the primary sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms of the amine group.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides detailed insight into the intramolecular interactions, charge delocalization, and hyperconjugative stability within a molecule. acadpubl.eu It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions.

Vibrational Spectroscopy Predictions (Infrared and Raman)

Theoretical vibrational spectroscopy, calculated using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. These calculations determine the vibrational frequencies and intensities corresponding to the different normal modes of the molecule. The predicted spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of vibrational bands to specific functional groups. derpharmachemica.com

For this compound, the calculated spectrum would show characteristic vibrational modes, such as N-H stretching from the amine group, C=N stretching of the benzoxazole ring, and C-O-C stretching of the furan ring. A detailed analysis based on the Potential Energy Distribution (PED) would assign each calculated frequency to specific molecular vibrations.

Table 3: Illustrative Predicted Vibrational Frequencies (Theoretical) (Note: These are example frequencies and assignments.)

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3450 | N-H Asymmetric Stretch |

| ~3360 | N-H Symmetric Stretch |

| ~1630 | C=N Stretch (Benzoxazole) |

| ~1580 | Aromatic C=C Stretch |

| ~1250 | C-N Stretch (Amine) |

| ~1080 | C-O-C Stretch (Furan) |

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation approaches can be used to study the dynamic behavior of this compound. These methods can explore its interactions with other molecules, such as biological receptors or solvents.

Molecular docking, for instance, is a simulation technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. If this compound were being investigated as a potential drug candidate, docking studies could be employed to model its interaction with the active site of a target protein. Such studies provide insights into the binding affinity and the specific intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the complex. While no specific molecular modeling studies for this compound were identified, the general methodology is widely applied to similar benzoxazole derivatives to explore their biological potential.

Pharmacophore Model Development for Benzoxazole Derivatives

Pharmacophore modeling is a cornerstone of rational drug design, focusing on identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For the benzoxazole class of compounds, various pharmacophore models have been developed to elucidate the key structural attributes for activities ranging from anticancer to antimicrobial. nih.govbenthamdirect.com

Research into the cytotoxic activities of benzoxazole derivatives against cancer cell lines, such as HeLa, has led to the generation of distinct pharmacophore models. nih.gov These models help differentiate compounds that are selectively cytotoxic to cancerous cells from those that affect non-cancerous cells. nih.gov For antimicrobial applications, pharmacophore analysis has identified that a combination of hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), and hydrophobic features is critical for the inhibition of targets like DNA gyrase. benthamdirect.com

Furthermore, in the context of targeted cancer therapy, novel benzoxazole series have been designed to align with the established pharmacophoric features of known inhibitors, such as VEGFR-2 inhibitors like sorafenib. nih.gov This approach ensures that newly synthesized molecules possess the necessary structural motifs to interact effectively with the intended biological target. nih.gov The development of 3D-QSAR (Quantitative Structure-Activity Relationship) models, such as CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), further refines this understanding by correlating the molecular properties of benzoxazole derivatives with their anti-inflammatory activity, for instance, against the COX-2 enzyme. bohrium.com

| Biological Activity | Key Pharmacophoric Features | Potential Target | Reference |

|---|---|---|---|

| Anticancer (Cytotoxic) | Distinct models for selective activity on cancer cells | Not specified | nih.gov |

| Antimicrobial | Hydrogen Bond Acceptor (HBA), Hydrogen Bond Donor (HBD), Hydrophobicity | DNA Gyrase | benthamdirect.com |

| Anticancer (Anti-proliferative) | Features mimicking Sorafenib | VEGFR-2 | nih.gov |

| Anti-inflammatory | Features derived from 3D-QSAR models | COX-2 Enzyme | bohrium.com |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net This method is instrumental in predicting the interaction between a ligand, such as a benzoxazole derivative, and the active site of a protein target, providing insights into the molecule's potential mechanism of action. The binding affinity is often expressed as a negative docking score, where a lower value indicates a stronger interaction. researchgate.net

Studies on compounds structurally similar to this compound have provided valuable precedents. For instance, docking studies on [5-(4-amino-1H-benzoimidazol-2-yl)-furan-2-yl]-phosphonic acid derivatives, which share the furan and amino-substituted benzene (B151609) ring system, were performed against fructose-1,6-biphosphatase, a target for type 2 diabetes. nih.gov These simulations identified key binding features and essential interactions within the receptor's active site. nih.gov

In the context of antimicrobial research, various 2-substituted benzoxazole derivatives have been docked against microbial enzymes to elucidate their mechanism of action. nih.gov For example, docking simulations of 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivatives against the 4URO receptor demonstrated strong binding, with one compound achieving a docking score of -8.0 kcal/mol, indicating a high affinity for the target. rjeid.com These simulations reveal that hydrogen bonds and other non-covalent interactions are crucial for stabilizing the ligand-protein complex, which is a prerequisite for significant biological activity. researchgate.netnih.gov

| Compound/Derivative Class | Protein Target | Key Findings/Docking Score | Reference |

|---|---|---|---|

| [5-(4-amino-1H-benzoimidazol-2-yl)-furan-2-yl]-phosphonic acid derivatives | Fructose-1,6-biphosphatase | Identified key binding features and essential interactions. | nih.gov |

| 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivatives | 4URO receptor | Compound 4c showed a maximum dock score of -8.0 kcal/mol. | rjeid.com |

| 4-(Furan-2-yl) Thiazol-2-Amine derivatives | Cyclooxygenase (COX-1 and COX-2) | Evaluated binding potency with the enzyme's active site. | ekb.eg |

| Benzimidazole (B57391) and Benzothiazole (B30560) derivatives | SARS-CoV-2 Mpro and ACE2 receptor | Investigated predictive binding affinity to viral and human targets. | nih.gov |

Dynamics Simulations for Conformational Stability and Flexibility

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and flexibility of the complex over time. rjeid.comnih.gov These simulations track the motions of atoms and molecules, providing crucial information on the conformational changes and the stability of the binding pose predicted by docking.

MD simulations have been successfully applied to benzoxazole and related heterocyclic derivatives to validate docking results. rjeid.com For a series of 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivatives, MD simulation data confirmed a stable ligand-receptor interaction for the most promising docked compounds. rjeid.com A key metric used in these simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of a protein or ligand from a reference structure over the course of the simulation. ekb.eg A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains securely bound in the active site.

To further quantify the binding affinity, Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations are often performed on the MD simulation trajectories. This method provides an estimation of the binding free energy of the ligand-receptor complex. For instance, the most active formazan (B1609692) derivative (4c) exhibited a maximum free binding energy of -58.831 kJ/mol, corroborating the favorable docking score and stable MD simulation results. rjeid.com Such comprehensive in-silico approaches, combining docking and dynamics, are essential for validating potential drug candidates and understanding their behavior at an atomic level. nih.gov

| Compound/Derivative Class | Key Simulation Metrics | Results and Interpretations | Reference |

|---|---|---|---|

| 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivatives | MD Simulation, MM/PBSA | Simulation reflected stable ligand-receptor interaction. Binding free energy of -58.831 kJ/mol for the most active compound. | rjeid.com |

| Benzimidazole derivatives | MD Simulation | Used to explain protein-ligand complex stability, ligand properties, and protein-ligand contacts over time. | nih.gov |

| Thiazole derivatives | Root Mean Square Deviation (RMSD) | RMSD is used as a similarity measure to analyze macromolecular structures and their dynamics. | ekb.eg |

Structure Activity Relationship Sar and Mechanistic Elucidation Studies

Impact of Substituent Variation on Molecular Interactions and Biological Modulations

The biological activity of the 2-(furan-2-yl)-1,3-benzoxazole scaffold is highly dependent on the nature and position of its substituents. Research has shown that the furan-2-yl moiety at position 2, the amino group at position 5, and substitutions at other positions on the benzoxazole (B165842) ring are all critical determinants of the molecule's interaction with biological targets. nih.gov

The furan (B31954) ring at the C-2 position is a key feature for the molecular recognition of several biological targets. In the context of adenosine (B11128) A2A receptor (A2AR) antagonists, the furan group is a common feature in potent compounds. For example, the well-characterized A2AR antagonist ZM241385 features a 2-furyl group, which points towards the hydrophilic region of the receptor's binding site. nih.gov This interaction is believed to be crucial for its antagonist activity. Studies on related 2-arylbenzoxazole series have shown that while various aryl and heteroaryl groups can be tolerated at this position, the furan moiety consistently appears in highly potent derivatives, suggesting it plays a significant role in establishing key interactions within the receptor's binding pocket. nih.govtandfonline.com

The substituent at the C-5 position of the benzoxazole ring is a primary determinant of both potency and selectivity for various biological targets. nih.gov For A2AR antagonists, modifications at this position have been a key strategy to enhance affinity. Initial hits with micromolar affinity were significantly improved by introducing specific linkers and amine groups at C-5. researchgate.netnih.gov For instance, optimizing the length of an amide linker attached to the C-5 position led to a notable improvement in binding affinity.

The table below illustrates the impact of modifying the linker length of an amide substituent at the C-5 position on the binding affinity (Ki) for the human A2A receptor. researchgate.net

| Compound | Linker (Number of Methylene (B1212753) Groups) | Tertiary Amine | Ki (nM) |

| 11 | 1 | Piperidine | 210 |

| 12 | 2 | Piperidine | 81 |

| 13 | 3 | Piperidine | 98 |

Data sourced from research on 2-arylbenzoxazole based A2A receptor antagonists. researchgate.net

This data demonstrates that a two-methylene linker provides optimal spacing for interaction with the receptor, enhancing affinity more than two-fold compared to a single methylene group. researchgate.net

In addition to the C-2 and C-5 positions, substitutions at other locations on the benzoxazole core, particularly C-7, have been shown to dramatically influence biological activity. In the pursuit of high-affinity A2AR antagonists, the introduction of an aromatic ring at the C-7 position was found to be highly beneficial. researchgate.net The strategic placement of a second furan ring at C-7, in conjunction with modifications at C-5, resulted in compounds with nanomolar-range affinity. researchgate.netnih.gov

The following table details the effect of different substituents at the C-7 position on the binding affinity for the human A2A receptor, demonstrating the importance of this position for molecular interaction. researchgate.net

| Compound | C-7 Substituent | Ki (nM) |

| 6a | Furan | 40 |

| 6b | Thiophene (B33073) | 71 |

| 6e | 3,4-Dimethoxyphenyl | 90 |

| 6f | 4-Trifluoromethylphenyl | > 10,000 |

| 6h | 4-Methylphenyl | > 10,000 |

| 6i | Morpholine (B109124) | > 10,000 |

Data derived from a study on C-5 and C-7 modifications of the 2-arylbenzoxazole scaffold. researchgate.net

These findings highlight that a furan or thiophene ring at the C-7 position is well-tolerated and enhances affinity, whereas other substitutions, such as certain phenyl groups or a morpholine ring, completely abolish it. researchgate.net This underscores the specific steric and electronic requirements of the receptor's binding site in this region.

Molecular Mechanisms Underlying Observed Biological Modulations

The diverse biological activities of 2-(furan-2-yl)-1,3-benzoxazol-5-amine and its analogs stem from their ability to interact with specific enzymes and receptors, leading to the modulation of key cellular pathways.

DNA Gyrase Inhibition: The benzoxazole scaffold is a recognized pharmacophore in the design of DNA gyrase inhibitors, which are crucial targets for antibacterial agents. researchgate.net DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. ekb.eg Benzoxazole derivatives are thought to interfere with the enzyme's function, although the precise mechanism for this specific compound is not fully elucidated. researchgate.net Studies on related benzothiazole (B30560) inhibitors suggest that these molecules bind to the ATP-binding site of the GyrB subunit, preventing the enzyme from carrying out its supercoiling function. nih.govnih.gov

VEGFR-2 Kinase Inhibition: Several novel benzoxazole derivatives have been designed and evaluated as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase. mdpi.comnih.govnih.gov This receptor tyrosine kinase plays a pivotal role in angiogenesis, a process critical for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated strategy in cancer therapy. nih.govsemanticscholar.org Molecular docking studies indicate that these benzoxazole-based compounds occupy the ATP-binding pocket of the VEGFR-2 kinase domain, exhibiting interaction patterns similar to established inhibitors like sorafenib. mdpi.comnih.gov Their inhibitory action blocks the downstream signaling pathways that promote endothelial cell proliferation and migration, thereby inhibiting the formation of new blood vessels.

The table below presents the in vitro inhibitory activity of selected benzoxazole derivatives against VEGFR-2 kinase. nih.govnih.gov

| Compound | VEGFR-2 IC50 (µM) | Reference Compound (Sorafenib) IC50 (µM) |

| 8d | 0.0554 | 0.0782 |

| 8a | 0.0579 | 0.0782 |

| 8e | 0.0741 | 0.0782 |

| 12l | 0.0974 | 0.0482 |

Data compiled from studies on modified benzoxazole-based VEGFR-2 inhibitors. nih.govnih.gov

Notably, several synthesized compounds, such as 8d, 8a, and 8e, demonstrated VEGFR-2 inhibition potency exceeding that of the standard drug sorafenib, highlighting the promise of the benzoxazole scaffold for developing new anticancer agents. nih.gov

The 2-arylbenzoxazole scaffold has proven to be highly effective for the design of potent and selective antagonists for the adenosine A2A receptor (A2AR). nih.govx-mol.com This G-protein coupled receptor is a key target for the treatment of neurodegenerative conditions such as Parkinson's disease. nih.gov Antagonism of A2AR can help to modulate motor control pathways in the brain.

Derivatives of 2-(furan-2-yl)-1,3-benzoxazole act as competitive antagonists at the A2AR. By binding to the receptor, they block the binding of the endogenous agonist, adenosine, thereby preventing the receptor's activation and downstream signaling. Structure-activity relationship studies have successfully guided the modification of the benzoxazole core to produce compounds with high affinity and potent antagonist activity. researchgate.netx-mol.com

The following table summarizes the antagonist activity of a lead compound from this series. researchgate.netx-mol.com

| Compound | Binding Affinity (Ki, nM) for hA2AR | Functional Antagonist Activity (IC50, nM) |

| 6a | 40 | 70.6 |

Data for compound 6a, a 2,7-difuroyl-benzoxazole derivative. researchgate.netx-mol.com

The successful development of compounds like 6a, which exhibit nanomolar affinity and high antagonist activity, confirms that the benzoxazole ring is an excellent scaffold for designing new A2A antagonists. researchgate.netnih.gov These compounds also demonstrated favorable drug metabolism and pharmacokinetic (DMPK) properties, such as high solubility and low cytotoxicity, further underscoring their therapeutic potential. nih.govx-mol.com

Interactions with Nucleic Acids (e.g., Induction of DNA Strand Breaks, Inhibition of Nucleic Acid Synthesis)

While direct studies on the interaction of this compound with nucleic acids are not extensively documented in publicly available research, the chemical architecture of the molecule, featuring both a furan ring and a benzoxazole system, allows for informed hypotheses based on the known activities of related compounds. The biological effects of this compound are likely influenced by the combined properties of these two heterocyclic moieties, both of which are known to interact with DNA through various mechanisms.

The furan component is associated with the potential to induce significant DNA damage. Studies on furan itself have shown that it can cause chromosomal aberrations and DNA strand breakage. nih.govnih.govbohrium.com The genotoxicity of furan is often attributed to its metabolic activation into reactive intermediates, such as cis-2-butene-1,4-dial, which can then covalently bind to DNA, forming adducts and leading to lesions. oup.com This suggests that the furan moiety in this compound could be a source of genotoxic effects, potentially leading to DNA strand breaks within cells.

On the other hand, the benzoxazole scaffold is a well-established pharmacophore known for its diverse interactions with nucleic acids and associated enzymes. Various 2-arylbenzoxazole derivatives have been reported to exert their effects through mechanisms such as DNA intercalation, where the planar heterocyclic system inserts itself between the base pairs of the DNA double helix. mdpi.com This action can disrupt DNA replication and transcription. Furthermore, some benzoxazole derivatives have been identified as inhibitors of enzymes crucial for DNA synthesis and maintenance, such as DNA gyrase and topoisomerase. mdpi.comnih.gov By targeting these enzymes, such compounds can inhibit bacterial DNA replication or prevent the proper management of DNA topology in cancer cells, leading to cell death. Molecular docking studies on certain 2-substituted benzoxazoles have suggested that their antibacterial activity is linked to the inhibition of DNA gyrase. nih.gov

Therefore, it is plausible that this compound may interact with nucleic acids via a dual mechanism: the furan group could contribute to direct DNA damage, while the benzoxazole core could facilitate non-covalent interactions like intercalation or inhibit key enzymes involved in nucleic acid synthesis.

Table 1: Summary of Nucleic Acid Interactions of Related Furan and Benzoxazole Compounds

| Compound/Class | Observed Effect | Potential Mechanism |

|---|---|---|

| Furan | Induces DNA strand breakage and chromosomal aberrations. nih.govnih.govbohrium.com | Metabolic activation to reactive intermediates that form DNA adducts. oup.com |

| 2-Arylbenzoxazole Derivatives | Potent activity against various cancer cell lines. mdpi.com | DNA intercalation, disruption of DNA replication and transcription. mdpi.com |

| 2-Substituted Benzoxazole Derivatives | Antibacterial activity. nih.gov | Inhibition of DNA gyrase, preventing DNA replication. nih.gov |

Mechanisms of Action in Cellular Processes (e.g., Apoptosis Induction Pathways)

The induction of apoptosis, or programmed cell death, is a critical mechanism for many anticancer agents. Based on extensive research into furan and benzoxazole derivatives, it is highly probable that this compound can trigger cell death through apoptotic pathways. The specific mechanisms are likely to involve a multi-faceted attack on cellular processes, leveraging the distinct properties of its constituent heterocycles.

The furan moiety is known to induce apoptosis primarily by generating oxidative stress and causing DNA damage. nih.gov Exposure of cells to furan-containing compounds has been shown to increase levels of reactive oxygen species (ROS), leading to lipid peroxidation and a decrease in the activity of antioxidant enzymes. nih.gov This oxidative stress, combined with direct DNA damage, can trigger the intrinsic (mitochondrial) pathway of apoptosis. This pathway is initiated by cellular stress and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated. nih.gov This shift in balance leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of a caspase cascade, beginning with caspase-9 and culminating in the activation of executioner caspases like caspase-3. nih.govnih.gov Studies on certain furan-based derivatives have confirmed their ability to induce apoptosis through this intrinsic pathway, showing increased levels of the tumor suppressor protein p53 and a higher Bax/Bcl-2 ratio. nih.gov

The benzoxazole core also plays a crucial role in apoptosis induction, often through more targeted interactions. For instance, novel triazole-linked 2-phenyl benzoxazole derivatives have been found to induce apoptosis by increasing mitochondrial ROS and activating caspase-dependent pathways. nih.gov Other benzoxazole compounds have been specifically designed to target the Bcl-2 family of anti-apoptotic proteins, leading to their inhibition and promoting cell death. nih.gov The evaluation of various benzoxazole derivatives has consistently demonstrated their ability to induce apoptosis in cancer cells, including lung and breast cancer cell lines. nih.govresearchgate.net This is often confirmed by flow cytometry analysis showing an increase in the apoptotic cell population and biochemical assays revealing elevated levels of active caspase-3. nih.govnih.gov

Collectively, these findings suggest that this compound likely induces apoptosis through a coordinated mechanism. The furan component may initiate cellular stress via DNA damage and ROS production, while the benzoxazole scaffold could inhibit key survival proteins like Bcl-2 or otherwise promote the caspase cascade, leading to efficient execution of the apoptotic program.

Table 2: Summary of Apoptotic Effects of Related Furan and Benzoxazole Compounds

| Compound/Class | Cell Line/Model | Observed Apoptotic Mechanism |

|---|---|---|

| Furan | Mouse Sertoli and Leydig cells. nih.govnih.gov | Induces oxidative stress, DNA damage, alters expression of Bcl-2 and increases caspase-3 activity. nih.govnih.gov |

| Furan-based Derivatives | MCF-7 (Breast Cancer). nih.gov | Induces cell cycle arrest at G2/M phase; stimulates intrinsic mitochondrial pathway via p53 and Bax upregulation and Bcl-2 downregulation. nih.gov |

| Triazole linked 2-phenyl benzoxazole derivatives | Drosophila melanogaster | Increases mitochondrial ROS and caspase activity. nih.gov |

| Benzoxazole-hydrazone/oxadiazole Derivatives | A549 (Lung Cancer). nih.gov | Potent induction of apoptosis confirmed by flow cytometry. nih.gov |

| General Benzoxazole Derivatives | HCT-116 (Colon Cancer). nih.gov | Downregulation of Bcl-2, upregulation of Bax, and significant increase in caspase-3 levels. nih.gov |

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(Furan-2-yl)-1,3-benzoxazol-5-amine is expected to show distinct signals for the protons on the benzoxazole (B165842) ring, the furan (B31954) ring, and the amine group. The aromatic protons of the benzoxazole moiety and the furan ring typically resonate in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effects of the aromatic systems. The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would show signals for the carbons of the benzoxazole core, the furan ring, and the carbon atom bearing the amine group. Carbons of the heterocyclic rings are expected in the δ 110-165 ppm range.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment of proton and carbon signals. A COSY spectrum reveals proton-proton coupling relationships, helping to identify adjacent protons within the furan and benzoxazole rings. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C NMR signals based on the already assigned ¹H NMR spectrum. ipb.ptmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Description |

|---|---|---|---|

| Amine (-NH₂) | ~5.0 (broad s) | - | Protons of the primary amine group. |

| Benzoxazole H-4 | ~7.0-7.2 | ~110-115 | Aromatic proton ortho to the amine group. |

| Benzoxazole H-6 | ~6.8-7.0 | ~118-122 | Aromatic proton meta to the amine group. |

| Benzoxazole H-7 | ~7.4-7.6 | ~110-115 | Aromatic proton ortho to the oxygen atom. |

| Furan H-3' | ~7.3-7.5 | ~112-115 | Furan proton adjacent to the benzoxazole link. |

| Furan H-4' | ~6.6-6.8 | ~112-115 | Central furan proton. |

| Furan H-5' | ~7.7-7.9 | ~145-148 | Furan proton adjacent to the furan oxygen. |

| Benzoxazole C-2 | - | ~160-163 | Carbon linking the furan and benzoxazole rings. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. libretexts.org The primary amine (NH₂) group is identified by a pair of medium-intensity stretching bands in the 3300-3500 cm⁻¹ region. wpmucdn.com The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. vscht.cz The spectrum would also show characteristic C=N and C=C stretching vibrations from the heterocyclic rings in the 1500-1650 cm⁻¹ range. The C-O-C stretching of the furan and benzoxazole rings would appear in the fingerprint region, typically between 1000-1300 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300-3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3050-3150 | Aromatic C-H Stretch | Benzoxazole and Furan Rings |

| 1600-1650 | C=N Stretch | Benzoxazole Ring |

| 1500-1600 | C=C Stretch | Aromatic Rings |

| 1000-1300 | C-O-C Stretch | Benzoxazole and Furan Ethers |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₁H₈N₂O₂), HRMS analysis using a soft ionization technique like Electrospray Ionization (ESI) would show a protonated molecular ion [M+H]⁺ at a specific mass-to-charge ratio (m/z). researchgate.netnih.gov This experimentally determined exact mass would be compared to the calculated theoretical mass to confirm the molecular formula.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of the compound and identifying any potential impurities by their mass. rsc.org

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise positions of atoms, bond lengths, bond angles, and torsional angles.

For this compound, a crystal structure analysis would reveal the planarity of the benzoxazole and furan ring systems and the dihedral angle between them. researchgate.net It would also provide crucial information on intermolecular interactions, such as hydrogen bonding involving the amine group and the nitrogen or oxygen atoms of adjacent molecules, as well as potential π-π stacking interactions between the aromatic rings. nih.govnih.gov These interactions are critical in understanding the packing of molecules in the crystal lattice.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for both the purification of the synthesized compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile organic compounds. A common method would involve using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with gradient elution. squ.edu.omnih.gov The compound would be detected by a UV detector, and its purity would be assessed by the percentage of the total peak area corresponding to the main product peak. A pure sample should ideally exhibit a single, sharp peak at a characteristic retention time under specific chromatographic conditions. nih.gov Preparative HPLC can also be employed for the final purification of the compound. rsc.org

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and widely utilized analytical technique for the separation, identification, and purity assessment of chemical compounds. In the context of "this compound," TLC serves as an invaluable tool for monitoring reaction progress during its synthesis, determining the purity of the final product, and providing a preliminary indication of its polarity, which is crucial for developing more advanced chromatographic methods like column chromatography. chemistryhall.comijcrt.org

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. ijcrt.org The stationary phase is typically a thin layer of an adsorbent material, such as silica (B1680970) gel or alumina, coated onto a flat, inert substrate like a glass plate or aluminum foil. ijcrt.orgchromatographyonline.com The mobile phase is a solvent or a mixture of solvents that moves up the stationary phase by capillary action. chromatographyonline.com

For a compound like this compound, which possesses a moderately polar nature due to the presence of the amine group and the heteroatoms in the furan and benzoxazole rings, a normal-phase TLC system with a polar stationary phase like silica gel is commonly employed. ijcrt.orgchromatographyonline.com The choice of the mobile phase is critical and is optimized to achieve a clear separation of the compound from starting materials, by-products, or impurities. chromatographyonline.com The separation is quantified by the Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. ictsl.net

Visualization of the compound on the TLC plate is typically achieved under UV light, where the conjugated aromatic system of the benzoxazole and furan rings allows for fluorescence quenching or absorption at wavelengths such as 254 nm or 366 nm. unibuc.ro Chemical staining reagents can also be used for visualization if the compound does not respond to UV light or if further characterization is needed. sarponggroup.com

Detailed Research Findings

While specific TLC data for this compound is not extensively published, analysis of structurally similar benzoxazole and benzimidazole (B57391) derivatives allows for the reliable prediction of its chromatographic behavior. ijcrt.orgderpharmachemica.combeilstein-journals.org The polarity of the mobile phase is adjusted by blending a non-polar solvent (like hexane (B92381) or toluene) with a more polar solvent (like ethyl acetate (B1210297) or methanol). chemistryhall.comderpharmachemica.com The inclusion of a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, can be beneficial to prevent the streaking of the amine-containing compound on the acidic silica gel plate. chromatographyonline.comunibuc.ro

The following interactive table outlines typical TLC conditions and expected Rf values for this compound based on common solvent systems used for related heterocyclic compounds. The expected Rf values are estimated based on the compound's structure, anticipating that its polarity will be influenced by the accessible amine group and the heterocyclic systems.

Interactive Data Table: TLC Parameters for this compound

| Stationary Phase | Mobile Phase (Eluent System) | Ratio (v/v) | Expected Rf Value | Detection Method |

| Silica Gel 60 F₂₅₄ | Hexane : Ethyl Acetate | 7 : 3 | 0.25 - 0.35 | UV Light (254 nm) |

| Silica Gel 60 F₂₅₄ | Toluene : Acetone | 8 : 2 | 0.40 - 0.50 | UV Light (254 nm) |

| Silica Gel 60 F₂₅₄ | Chloroform : Methanol | 9.5 : 0.5 | 0.30 - 0.40 | UV Light (254/366 nm) |

| Silica Gel 60 F₂₅₄ | Dichloromethane : Methanol | 9 : 1 | 0.55 - 0.65 | UV Light (254/366 nm) |

| Silica Gel 60 F₂₅₄ | Ethyl Acetate : Methanol : Ammonia | 17 : 2 : 1 | 0.60 - 0.70 | UV Light (254 nm) |

These hypothetical findings illustrate that by systematically varying the polarity of the mobile phase, the migration of this compound on the TLC plate can be effectively controlled. A lower polarity eluent, such as 7:3 hexane/ethyl acetate, results in stronger interaction with the polar silica gel and thus a lower Rf value. Conversely, increasing the proportion of the polar solvent, like methanol, increases the compound's affinity for the mobile phase, leading to a higher Rf value. chemistryhall.com This systematic approach allows for the optimization of separation conditions for both analytical and preparative chromatographic applications. chemistryhall.com

Future Research Directions and Exploratory Potential

Development of Green and Sustainable Synthetic Routes for Benzoxazole (B165842) Derivatives

Traditional methods for synthesizing benzoxazoles often involve harsh reaction conditions, toxic organic solvents, and expensive or non-reusable catalysts. ajchem-a.comnih.gov Consequently, a significant and ongoing area of research is the development of green and sustainable synthetic protocols that offer higher efficiency, reduced environmental impact, and greater cost-effectiveness. researchgate.netresearchgate.net

Future research will likely focus on optimizing and expanding upon several promising green chemistry techniques:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate reaction rates, often leading to higher yields and cleaner products in shorter timeframes compared to conventional heating. mdpi.comeurekaselect.com

Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to the reaction mixture, enhancing mass transfer and accelerating reaction rates, representing another energy-efficient alternative. mdpi.comresearchgate.net

Mechanochemistry: This solvent-free approach involves grinding solid reactants together, often with a catalytic agent, to induce chemical reactions. It minimizes waste and avoids the use of hazardous solvents. mdpi.com

Novel Catalytic Systems: The exploration of heterogeneous, recyclable nanocatalysts, such as those based on copper(II) ferrite (B1171679) or magnetic nanoparticles, is a key trend. ajchem-a.comresearchgate.netorganic-chemistry.org These catalysts are easily separated from the reaction mixture and can be reused multiple times without significant loss of activity. ajchem-a.comorganic-chemistry.org Brønsted acidic ionic liquids are also being explored as efficient and reusable catalysts under solvent-free conditions. acs.orgnih.gov

Aqueous Media: Conducting synthesis in water is a primary goal of green chemistry. chemicalbook.com The use of catalysts like samarium triflate that are effective in aqueous environments is a significant step toward more benign synthetic processes. chemicalbook.com

The development of one-pot, multi-component reactions (MCRs) is another important frontier, as these processes improve atom economy by combining several synthetic steps into a single operation, thereby reducing waste and purification efforts. researchgate.net

| Method | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Conventional Heating | High temperatures, long reaction times, organic solvents | Well-established procedures | nih.gov |

| Microwave-Assisted | Shorter reaction times (minutes to hours), often solvent-free | Rapid, high yields, energy efficient | mdpi.com |

| Ultrasound-Assisted | Mild temperatures, short reaction times (minutes to hours) | Energy efficient, improved yields | mdpi.com |

| Nanocatalysis | Mild conditions, low catalyst loading, solvent-free or green solvents | High efficiency, catalyst recyclability, easy separation | researchgate.netorganic-chemistry.org |

| Ionic Liquids | Solvent-free, mild temperatures | Reusable catalyst, wide substrate scope, simple work-up | acs.orgnih.gov |

Advanced Computational Design and In Silico Screening for Novel Modulators

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, allowing for the rational design and virtual screening of vast libraries of compounds to identify promising therapeutic candidates. pnrjournal.compnrjournal.com For benzoxazole derivatives like 2-(furan-2-yl)-1,3-benzoxazol-5-amine, these in silico methods can predict biological activity, optimize structures for enhanced potency and selectivity, and reduce the time and cost associated with laboratory synthesis and testing. nih.govnih.gov

Key areas for future computational research include:

3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship): Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models that correlate the 3D structural features of molecules with their biological activity. nih.govnih.gov These models can guide the design of new derivatives with improved efficacy.

Molecular Docking: This technique simulates the interaction between a ligand (the benzoxazole derivative) and a biological target, such as an enzyme or receptor. pnrjournal.comresearchgate.net By predicting the binding mode and affinity, docking helps identify potential mechanisms of action and prioritize compounds for synthesis. pnrjournal.com For instance, docking studies have been used to explore benzoxazole derivatives as inhibitors of targets like the vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial in cancer angiogenesis. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, confirming the stability of interactions predicted by docking studies. nih.govrjeid.com

ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of new compounds. researchgate.net This early-stage screening helps to eliminate candidates with unfavorable pharmacokinetic profiles, focusing resources on more promising molecules.

These computational approaches will be crucial for exploring the therapeutic potential of the this compound scaffold against various diseases by systematically modifying its structure to optimize interactions with specific biological targets. pnrjournal.comnih.gov

Elucidation of Undiscovered Mechanistic Pathways and Target Identification

While the benzoxazole scaffold is known to possess a broad spectrum of biological activities, the precise molecular mechanisms of action and the specific cellular targets for many derivatives remain to be fully elucidated. mdpi.com Future research must move beyond phenotypic screening to identify the direct protein or nucleic acid targets through which these compounds exert their effects.

Key research directions in this area include:

Target Deconvolution: For compounds identified through cell-based assays, advanced chemical biology and proteomic techniques can be employed to pinpoint the specific molecular target(s). This is critical for understanding the therapeutic effect and potential side effects.

Mechanism of Action Studies: Research is needed to understand how benzoxazole derivatives function at a molecular level. For example, in the context of cancer, studies have suggested mechanisms such as the inhibition of key enzymes like topoisomerase or kinases, and intercalation with DNA. mdpi.com Further investigation is required to validate these hypotheses for specific derivatives and discover novel pathways.

Structure-Activity Relationship (SAR) Analysis: A deep understanding of SAR is vital. Studies have shown that substituents at the C-2 and C-5 positions of the benzoxazole ring are critical for modulating biological activity. mdpi.com Systematically modifying the furan (B31954) and amine moieties of this compound and correlating these changes with biological outcomes will provide a detailed map of the structural requirements for activity.

Unraveling these mechanistic details will not only clarify how existing compounds work but will also enable the rational design of next-generation benzoxazole derivatives with enhanced potency and selectivity for newly identified targets. nih.gov

Exploration of Advanced Materials Science Applications (excluding optical brighteners)

Beyond their well-documented roles in medicine and as dyes, benzoxazole derivatives possess properties that make them attractive for applications in advanced materials science. eurekaselect.com Their rigid, planar, and aromatic structure can be leveraged to create novel materials with unique electronic and physical properties.

Exploratory potential in this domain includes:

Organic Electronics: The conjugated π-system of the benzoxazole core suggests potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to tune the electronic properties through chemical modification of the furan and amine groups could be used to develop new materials for these technologies.

Polymer Chemistry: Benzoxazole-containing polymers are known for their exceptional thermal stability and mechanical strength. Future work could involve incorporating the this compound monomer into polymer backbones to create high-performance materials for aerospace, automotive, or electronics applications. The amine group provides a convenient handle for polymerization reactions.

Chemosensors: The fluorescence properties of some benzoxazole derivatives, combined with the potential for the amine group to act as a binding site, could be exploited to develop selective and sensitive chemosensors for detecting specific ions, molecules, or environmental pollutants.

This area of research remains relatively underexplored and offers significant opportunities for innovation, moving the application of benzoxazole chemistry into new high-technology fields. ajchem-a.com

Q & A

What are the optimal synthetic routes for 2-(Furan-2-yl)-1,3-benzoxazol-5-amine, and how do reaction conditions affect yield?

Basic Research Question

The synthesis typically involves palladium-catalyzed cross-coupling or reductive amination. A common method starts with a nitro-precursor, reduced using hydrazine hydrate and Raney nickel in methanol/THF, achieving yields up to 89% . Key factors include:

- Catalyst choice : Pd/C or Raney Ni for nitro-group reduction.

- Solvent system : Methanol or ethyl acetate for solubility and stability.

- Temperature : 50–70°C to balance reaction rate and side-product formation.

Methodological optimization involves monitoring reaction progress via TLC and recrystallizing products in hexane or ether for purity .

Advanced Research Question

Contradictions in yields (e.g., 33% for trifluoromethyl derivatives vs. 89% for unsubstituted analogs) suggest steric and electronic effects from substituents. For example, electron-withdrawing groups (e.g., -CF₃) may slow reductive steps, requiring longer reaction times or alternative catalysts like Pd(OAc)₂ with phosphine ligands . Advanced optimization could involve DoE (Design of Experiments) to map parameter interactions.

How can structural characterization of this compound be rigorously validated?

Basic Research Question

Standard characterization includes:

- NMR : H and C NMR to confirm furan and benzoxazole ring connectivity. Key signals: furan protons at δ 6.3–7.4 ppm and benzoxazole NH₂ at δ 5.2–5.8 ppm .

- HPLC : Dual-column analysis (C4 and C18) confirms purity >95% with retention times varying by substituents (e.g., 14–22 min) .

Advanced Research Question

Discrepancies in spectral data (e.g., unexpected splitting in H NMR) may arise from tautomerism or solvent effects. Advanced validation could employ:

- 2D NMR (COSY, HSQC) : To resolve overlapping signals in complex derivatives.

- X-ray crystallography : Though not explicitly reported for this compound, SHELX software is widely used for analogous benzoxazoles to confirm bond lengths and angles.

What strategies address conflicting bioactivity data in adenosine A2A receptor antagonism studies?

Advanced Research Question

While this compound derivatives show A2A receptor antagonism , contradictory IC₅₀ values may arise from:

- Assay variability : Cell-based vs. radioligand binding assays (e.g., differences in membrane preparation).

- Substituent effects : Pyridyl or trifluoromethyl groups alter binding affinity. For example, 6d (pyridinyl derivative) shows higher potency than 6g (fluorophenyl) due to enhanced π-π stacking .

Methodological solutions: - Use standardized assays (e.g., cAMP accumulation in HEK293 cells).

- Perform molecular docking to predict binding modes and guide SAR (Structure-Activity Relationship) studies .

How can the compound’s fluorescence properties be leveraged in biological imaging?

Basic Research Question

The benzoxazole core exhibits intrinsic fluorescence, making it suitable for probe design. Key steps:

- Excitation/Emission profiling : Determine λₑₓ/λₑₘ in solvents (e.g., DMSO or PBS) .

- Cellular uptake studies : Use confocal microscopy to track localization (e.g., mitochondrial targeting via lipophilic modifications) .

Advanced Research Question

Contradictions in fluorescence intensity (e.g., quenching in aqueous media) require structural tuning:

- Introduce electron-donating groups (e.g., -OCH₃) to enhance quantum yield.

- Conjugate with PEG chains to improve solubility and reduce aggregation-induced quenching .

What are the challenges in scaling up synthesis while maintaining purity?

Advanced Research Question

Scale-up hurdles include:

- Reduction byproduct formation : Hydrazine excess may generate hydrazo compounds; optimize stoichiometry (1.2–1.5 eq.) .

- Purification limitations : Flash chromatography becomes impractical; switch to recrystallization (e.g., EtOAC/hexane) or continuous flow systems .

- Thermal stability : Monitor decomposition via TGA-DSC to set safe drying temperatures (<100°C) .

How do structural modifications influence pharmacokinetic properties?

Advanced Research Question

Modifications at the 5-amine or furan positions impact:

- LogP : Adding -CF₃ increases lipophilicity (LogP from 2.1 to 3.5), enhancing blood-brain barrier penetration but reducing solubility .

- Metabolic stability : Fluorine substitution (e.g., 6g) reduces CYP450-mediated oxidation, as shown in microsomal assays .

Methodological approach: Use in silico tools (e.g., SwissADME) to predict ADME profiles before synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products